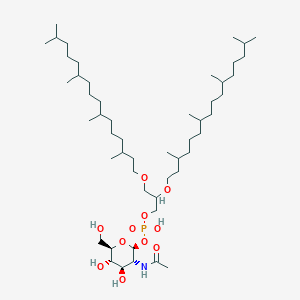
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is a chemical compound used in scientific research. It is a synthetic molecule that has been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes.
作用機序
The mechanism of action of (E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), which are involved in various signaling pathways in the body.
生化学的および生理学的効果
Studies have shown that (E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has various biochemical and physiological effects. It has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
実験室実験の利点と制限
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable, making it easy to handle and store. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving (E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride. One area of interest is its potential use in the treatment of cancer. Studies have shown that it has anti-cancer properties, and further research is needed to investigate its efficacy as a cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to investigate its potential use in the treatment of cardiovascular diseases.
合成法
The synthesis of (E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4,4-dimethyl-2-oxazoline in the presence of a catalyst such as piperidine. The resulting product is then treated with hydrochloric acid to obtain the final compound in the form of a white crystalline solid.
科学的研究の応用
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has been used in various scientific studies to investigate its effects on different biological processes. It has been found to have potential applications in cancer research, neurobiology, and cardiovascular research.
特性
CAS番号 |
100098-73-5 |
|---|---|
製品名 |
(E)-2-(4-Chloro-3-nitrostyryl)-4,4-dimethyl-2-oxazoline hydrochloride |
分子式 |
C13H14Cl2N2O3 |
分子量 |
317.16 g/mol |
IUPAC名 |
2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C13H13ClN2O3.ClH/c1-13(2)8-19-12(15-13)6-4-9-3-5-10(14)11(7-9)16(17)18;/h3-7H,8H2,1-2H3;1H/b6-4+; |
InChIキー |
NDLWRSZEJCVASX-CVDVRWGVSA-N |
異性体SMILES |
CC1(COC(=N1)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C.Cl |
SMILES |
CC1(COC(=N1)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C.Cl |
正規SMILES |
CC1(COC(=N1)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C.Cl |
同義語 |
2-[(E)-2-(4-chloro-3-nitro-phenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)



